molecular formula C6H12ClNO B2970143 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride CAS No. 2413903-70-3

2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride

Cat. No.: B2970143
CAS No.: 2413903-70-3
M. Wt: 149.62
InChI Key: PNBUAUKWRXPJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine hydrochloride is a bicyclic compound developed as a saturated bioisostere for ortho- and meta-substituted phenyl rings in medicinal and agrochemical applications . Bioisosteres are structurally distinct molecules that mimic the biological activity of parent scaffolds while improving physicochemical properties. This compound addresses challenges associated with planar aromatic systems, such as poor solubility, high lipophilicity, and metabolic instability, which are common in drug discovery .

Key structural features include:

  • A bicyclo[2.1.1]hexane core with an oxygen atom (ether bridge) replacing one carbon, enhancing polarity and stability.
  • An aminomethyl group at the bridgehead position, enabling functionalization for target engagement.

Its validation in agrochemicals (e.g., fluxapyroxad, boscalid) and pharmaceuticals (e.g., lomitapide) demonstrates its versatility in retaining bioactivity while optimizing drug-like properties .

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-4-6-1-5(2-6)3-8-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAOWZDHHUQIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride typically involves the cycloaddition of alkenes. One common method is the photochemical [2 + 2] cycloaddition between alkenes, which constructs the cyclobutane ring . The reaction conditions often include the use of palladium catalysts and specific reagents such as HN(OMe)Me·HCl, EDC, and DIPEA in solvents like CH2Cl2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various oxygenated and amine derivatives, which can be further utilized in chemical synthesis and industrial applications.

Scientific Research Applications

2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride is a bicyclic compound with a unique oxabicyclo structure that includes a nitrogen atom. It has a molecular formula of C6H12ClNO and a molecular weight of 149.62 g/mol. The compound is also known as 4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane Hydrochloride and has the CAS number 2413903-70-3.

Applications in Medicinal Chemistry

2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride is recognized for its potential applications in medicinal chemistry due to its intriguing biological properties.

As a Building Block for Synthesizing Drugs:

  • The compound can be used as a building block for synthesizing drugs targeting neurological disorders.
  • The amine group (-NH2) enables nucleophilic reactions, while the oxabicyclo structure can participate in various cyclization and substitution reactions.
  • It may also undergo protonation and deprotonation depending on the pH of the environment, affecting its solubility and reactivity.

Interaction with Biological Systems:

  • Initial findings suggest that 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride may interact with neurotransmitter receptors or enzymes involved in neurotransmission. However, detailed pharmacokinetic and pharmacodynamic studies are required to confirm these interactions and their implications for therapeutic use.

Bioisostere in Drug Design:

  • 2-Oxabicyclo[2.1.1]hexanes have been incorporated into the structure of five drugs and three agrochemicals, and validated biologically as bioisosteres of ortho- and meta-benzenes .
  • The compound's specific oxabicyclic framework combined with an amine functionality may confer distinct biological properties not found in other similar compounds.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s unique bicyclic structure allows it to act as a bioisostere, mimicking the properties of other chemical groups and enhancing the bioactivity of the molecules it is incorporated into .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentanes

  • Structure : Lack an oxygen atom, leading to reduced polarity.
  • Application : Primarily replace single-substituted or ortho-disubstituted benzene rings.
  • Limitation : Less geometrically aligned with para-substituted phenyl rings compared to 2-oxabicyclo[2.1.1]hexanes .

Bicyclo[2.1.1]hexanes

  • Structure : Similar carbon skeleton but without the oxygen atom.
  • Performance : Higher lipophilicity (clogP increased by 0.8–1.2 units) and lower water solubility than oxygen-containing analogs .

2-Oxabicyclo[2.2.2]octanes

  • Structure : Larger ring system designed for para-substituted phenyl replacement.
  • Application: Limited to specific contexts (e.g., RORγt agonists) and less validated in agrochemicals .

Table 1: Geometric Parameters of Bioisosteres vs. Para-Substituted Phenyl Rings

Parameter Para-Phenyl 2-Oxabicyclo[2.1.1]hexane Bicyclo[1.1.1]pentane
Distance (d, Å) 4.32 4.30 3.82
Angle (φ2, °) 180 174 155
Polar Surface Area Low Moderate (due to ether O) Low

Physicochemical Properties

Solubility and Lipophilicity

  • Water Solubility :
    • In fluxapyroxad analogs: Increased 6-fold (2-oxabicyclo vs. phenyl) .
    • In boscalid analogs: Increased 10-fold .
  • Lipophilicity :
    • logD reduced by 0.5–1.4 units compared to phenyl-containing counterparts .

Table 2: Solubility and Lipophilicity Comparison

Compound Parent (logD) 2-Oxabicyclo Analog (logD) Solubility Improvement
Fluxapyroxad 3.8 2.4 6x
Boscalid 4.1 2.7 10x
Phthalylsulfathiazole 1.2 1.5* Decreased (restored via formulation)

*Without formulation adjustments .

Metabolic Stability

  • Fluxapyroxad : Isomer 29 (2-oxabicyclo) improved metabolic stability, while isomer 28 reduced it .
  • Lomitapide : Analog 34 (2-oxabicyclo) showed reduced stability, but isomer 35 partially restored it .
  • Phthalylsulfathiazole: No significant change in stability .

Key Insight : Outcomes depend on substitution patterns and stereochemistry, necessitating case-by-case optimization.

Bioactivity Retention

  • Antifungal Activity :
    • 2-Oxabicyclo analogs of fluxapyroxad (e.g., isomer 29) showed comparable inhibition of Fusarium oxysporum at high concentrations but reduced efficacy at lower doses .
    • Activity trends mirrored parent compounds, confirming bioisosteric validity .

Commercial Availability

  • Suppliers (e.g., ECHEMI, Ambeed) offer derivatives like ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8) at industrial scales .

Biological Activity

2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride, also known by its CAS number 2413903-70-3, is a bicyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride is C6H12ClNO, and it has a molecular weight of 149.62 g/mol. The compound features a bicyclic structure that includes an oxygen atom, which plays a crucial role in its reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
IUPAC Name(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride
CAS Number2413903-70-3

The mechanism of action for 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride involves its interaction with various biological receptors and enzymes. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting on receptors involved in neurological functions.

Interaction Studies

Initial findings indicate that the compound may interact with neurotransmitter receptors or enzymes related to neurotransmission. However, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to fully elucidate these interactions and their implications for therapeutic use .

Anticancer Potential

Emerging evidence suggests that compounds related to 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride exhibit anticancer properties. For example, studies have shown that these compounds can induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Immunomodulatory Effects

Preliminary research indicates that this compound may possess immunomodulatory effects, influencing immune responses and cytokine production in different cell types. This property could have significant implications for treating conditions characterized by immune dysregulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride and its derivatives:

StudyFindings
Study 1Investigated antibacterial activity against Gram-positive bacteria; significant inhibition observed .
Study 2Explored immunomodulatory effects on peripheral blood mononuclear cells (PBMCs); reduction in pro-inflammatory cytokines noted .
Study 3Assessed anticancer activity against A549 lung cancer cells; reported IC50 values indicating potential efficacy .

Potential Applications

Given its unique structural properties, 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride serves as a valuable building block in drug development, particularly for targeting neurological disorders and cancer therapies. Its ability to act as a bioisostere of ortho-substituted phenyl rings enhances its appeal in medicinal chemistry .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine hydrochloride?

Answer:
The synthesis of bicyclic amine hydrochlorides often involves cyclization reactions, followed by amine protonation. For example, hydroxylamine hydrochloride is used in isoxazole ring formation via reflux with diketones in ethanol . Adapting this, the target compound may require:

  • Step 1 : Cyclization of a precursor (e.g., epoxide or ketone) using acid catalysis to form the bicyclic scaffold.
  • Step 2 : Reductive amination or nucleophilic substitution to introduce the methanamine group.
  • Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl treatment.
    Purification typically involves recrystallization or column chromatography. Validate each step using TLC or HPLC monitoring .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : Confirm bicyclic structure and amine protonation using 1^1H and 13^{13}C NMR. Look for characteristic shifts: amine protons at δ 2.5–3.5 ppm and oxabicyclo oxygen’s deshielding effects on adjacent carbons .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or salt formation .
  • Elemental Analysis : Validate chloride content (theoretical vs. experimental Cl^- percentage) .

Advanced: How can researchers address contradictions in spectral data during structural confirmation?

Answer:
Discrepancies (e.g., unexpected 1^1H NMR splitting or MS fragmentation) may arise from:

  • Tautomerism or dynamic exchange : Use variable-temperature NMR to detect conformational changes .
  • Impurity interference : Employ preparative HPLC to isolate pure fractions and reanalyze .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for the proposed structure .
    Document all conditions (solvent, temperature) to ensure reproducibility .

Advanced: What strategies improve synthetic yield in multi-step preparations of this compound?

Answer:
Optimization approaches include:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) for cyclization efficiency .
  • Reaction solvent selection : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.
  • Temperature control : Gradual heating during cyclization avoids side reactions (e.g., ring-opening).
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
    Post-synthesis, optimize recrystallization using solvent mixtures (e.g., ethanol/water) for higher purity .

Basic: What safety precautions are essential when handling this hydrochloride compound?

Answer:
Refer to OSHA HCS guidelines for amine hydrochlorides:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste via regulated chemical channels .
  • First aid : For skin exposure, rinse immediately with water for 15 minutes and seek medical evaluation .

Advanced: How can researchers differentiate between structural isomers of the bicyclo scaffold?

Answer:
Isomeric ambiguity (e.g., exo vs. endo or bridgehead vs. non-bridgehead substitution) can be resolved by:

  • NOESY NMR : Detect spatial proximity of protons in distinct isomeric configurations .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
  • Vibrational circular dichroism (VCD) : Assign absolute configuration for chiral centers .
    Cross-validate with synthetic route logic (e.g., steric effects during cyclization) .

Advanced: What role does the hydrochloride salt play in pharmacological studies of this compound?

Answer:
The hydrochloride form enhances:

  • Solubility : Improves bioavailability in aqueous assays (e.g., enzyme inhibition studies) .
  • Stability : Reduces amine oxidation compared to freebase forms .
  • Crystallinity : Facilitates salt formation for consistent dosage in in vivo models .
    Compare pharmacokinetic profiles (e.g., logP) with freebase analogs to assess salt-specific effects .

Basic: How should researchers store this compound to ensure long-term stability?

Answer:

  • Conditions : Store in airtight containers under nitrogen at -20°C to prevent hygroscopic degradation .
  • Light sensitivity : Use amber vials to avoid photolytic cleavage of the bicyclic ring .
  • Monitoring : Perform periodic HPLC analysis to detect decomposition (e.g., amine oxidation) .

Advanced: What computational tools aid in predicting the reactivity of this bicyclic amine?

Answer:

  • Molecular modeling : Use Gaussian or ORCA for transition-state analysis of cyclization steps .
  • pKa prediction : Tools like ACD/Labs predict amine basicity to optimize hydrochloride formation .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .

Advanced: How can researchers mitigate byproduct formation during hydrochloride synthesis?

Answer:
Common byproducts (e.g., dimerized amines or ring-opened derivatives) are minimized by:

  • Stoichiometric control : Limit HCl excess to avoid over-protonation .
  • Low-temperature workup : Quench reactions at 0–5°C to stabilize intermediates .
  • Byproduct identification : Use LC-MS/MS to characterize impurities and adjust reaction conditions iteratively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.